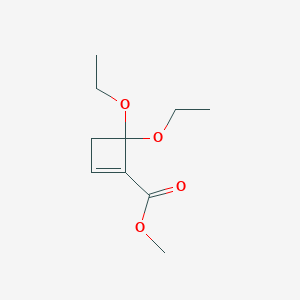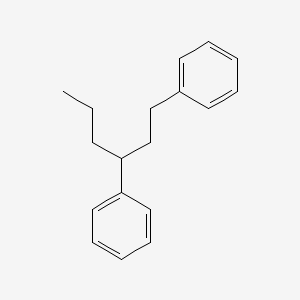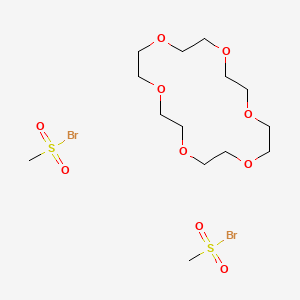
1,4,7,10,13,16-Hexaoxacyclooctadecane;methanesulfonyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16-Hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .
Methanesulfonyl bromide, on the other hand, is an organosulfur compound with the formula CH3SO2Br. It is a colorless liquid used as a reagent in organic synthesis, particularly for introducing the methanesulfonyl group into molecules .
Métodos De Preparación
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is typically synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol derivatives and potassium hydroxide (KOH) as a base . The reaction can be represented as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Methanesulfonyl Bromide: Methanesulfonyl bromide is prepared by the reaction of methanesulfonyl chloride with hydrogen bromide (HBr). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Análisis De Reacciones Químicas
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane primarily undergoes complexation reactions with metal cations. It forms stable complexes with cations such as potassium (K+), sodium (Na+), and calcium (Ca2+). The complexation is driven by the electrostatic interactions between the cation and the oxygen atoms in the crown ether ring .
Methanesulfonyl Bromide: Methanesulfonyl bromide undergoes various reactions, including nucleophilic substitution and elimination reactions. Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are methanesulfonamides, methanesulfonates, and methanesulfonyl derivatives .
Aplicaciones Científicas De Investigación
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely used in scientific research due to its ability to form stable complexes with metal cations. It is used in:
Chemistry: As a phase-transfer catalyst and in the separation of metal ions.
Biology: In the study of ion transport and membrane permeability.
Medicine: As a potential drug delivery agent for targeting specific cells or tissues.
Industry: In the extraction and purification of metals.
Methanesulfonyl Bromide: It is also used in the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
1,4,7,10,13,16-Hexaoxacyclooctadecane: The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, forming a stable complex. This complexation can alter the reactivity and solubility of the cation, making it useful in various chemical processes .
Methanesulfonyl Bromide: Methanesulfonyl bromide acts as an electrophile in nucleophilic substitution reactions. The methanesulfonyl group is introduced into the molecule through the attack of a nucleophile on the sulfur atom, displacing the bromide ion. This mechanism is commonly used in the synthesis of sulfonamides and sulfonates .
Comparación Con Compuestos Similares
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is unique among crown ethers due to its high affinity for potassium cations. Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings attached to the crown ether ring, providing additional stability and selectivity for certain cations.
Triglyme: A linear polyether with similar complexation properties but different structural characteristics.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in place of some oxygen atoms, altering its complexation properties.
Methanesulfonyl Bromide: Methanesulfonyl bromide is similar to other sulfonyl halides such as methanesulfonyl chloride and p-toluenesulfonyl chloride. These compounds also act as electrophiles in nucleophilic substitution reactions and are used in the synthesis of sulfonamides and sulfonates .
Propiedades
| 74261-12-4 | |
Fórmula molecular |
C14H30Br2O10S2 |
Peso molecular |
582.3 g/mol |
Nombre IUPAC |
1,4,7,10,13,16-hexaoxacyclooctadecane;methanesulfonyl bromide |
InChI |
InChI=1S/C12H24O6.2CH3BrO2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-5(2,3)4/h1-12H2;2*1H3 |
Clave InChI |
NNMIIKQBCIMTAI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)Br.CS(=O)(=O)Br.C1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
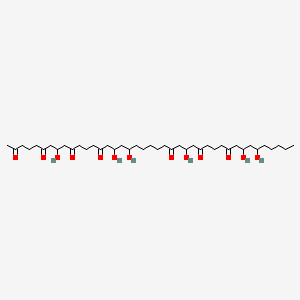
silane](/img/structure/B14454401.png)
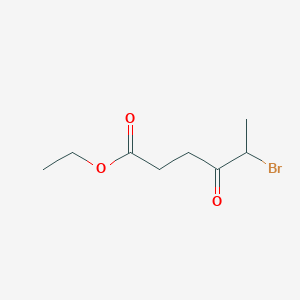
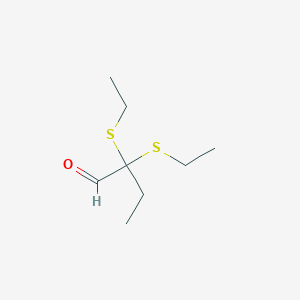
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
